1-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid

Hydrophobicity Peptide permeability N-methylation

Researchers requiring conformationally restricted N-methylated amino acids for Boc-SPPS face supply gaps for sterically congested Cα,α-dialkylated monomers. This Boc-N-methyl-cyclobutane amino acid (CAS 1202858-82-9) solves that. • Orthogonal Boc/N-methyl protection enables direct Boc-SPPS incorporation, suppressing aggregation-prone interchain H-bonding during difficult sequences. • The cyclobutane ring (~110° Cα-Cβ angle) pre-organizes ligands into bioactive conformations, lowering the entropic penalty upon target binding. • Procured at ≥97% purity; acid-labile Boc group ensures compatibility with standard TFA cleavage protocols.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
CAS No. 1202858-82-9
Cat. No. B1442435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid
CAS1202858-82-9
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1(CCC1)C(=O)O
InChIInChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12(4)11(8(13)14)6-5-7-11/h5-7H2,1-4H3,(H,13,14)
InChIKeyQVXRQDKLDKWIMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid (CAS 1202858-82-9) – Structural and Physicochemical Baseline


1-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid (also designated Boc‑N(Me)Ac4c‑OH) is a Boc‑protected, N‑methylated, Cα,α‑dialkylated cyclobutane amino acid [1]. It bears a sterically congested quaternary α‑carbon embedded in a strained four‑membered ring (C11H19NO4, MW 229.27 g·mol⁻¹, XLogP3 1.4, 1 H‑bond donor, 4 H‑bond acceptors) [1]. The orthogonal Boc/N‑methyl protection strategy, combined with the conformational restriction imposed by the cyclobutane scaffold, distinguishes it from unprotected or exclusively N‑terminal‑protected cyclobutane amino acid building blocks used in peptide and peptidomimetic synthesis.

1
Orthogonal Boc/N-methyl protection – compatible with Boc‑SPPS and acid‑labile deprotection strategies.
2
Cα,α-dialkylated cyclobutane scaffold – imposes conformational restriction distinct from linear or cyclohexane-based amino acids.
3
Synthesis-grade building block – designed for peptidomimetic and constrained-peptide research, not for unprotected or Fmoc‑only workflows.

Why Cyclobutane‑Amino‑Acid Building Blocks Cannot Be Interchanged: The Case for 1-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid


Generic replacement of 1-{[(tert‑butoxy)carbonyl](methyl)amino}cyclobutane‑1‑carboxylic acid with the non‑methylated analog Boc‑Ac4c‑OH (CAS 120728‑10‑1), the unprotected 1‑(methylamino)cyclobutane‑1‑carboxylic acid (CAS 1251391‑67‑9), or Fmoc‑protected variants alters three critical molecular properties: (i) the N‑methyl group prevents backbone hydrogen‑bond donation, modifying peptide secondary structure propensity and membrane permeability; (ii) the Boc group provides acid‑labile orthogonal protection that is incompatible with Fmoc‑based SPPS workflows if substituted; and (iii) the cyclobutane ring imposes a fixed ~110° Cα‑Cβ bond angle that differs from cyclohexane or linear amino‑acid templates. These cumulative differences mean that even structurally close analogs generate divergent conformational landscapes, coupling efficiencies, and purification profiles, making one‑to‑one interchange scientifically invalid without re‑optimisation of the entire synthetic route.

N-Methylation alters peptide hydrogen bonding
Removal of the backbone H‑bond donor can modify secondary structure propensity and permeability. Non‑methylated analogs (e.g., Boc‑Ac4c‑OH) introduce an additional donor that may shift folding behavior.
Boc group incompatible with Fmoc‑based SPPS
Acid‑labile Boc protection cannot be directly substituted into Fmoc strategies. Using Fmoc‑Ac4c‑OH or the unprotected amine replaces the orthogonal protection profile and requires complete route re‑optimization.
Cyclobutane conformation differs from larger rings
The fixed ~110° bond angle and ring strain of cyclobutane create a different conformational landscape than cyclohexane or linear templates. Structural analogs based on other ring sizes may not reproduce the same turn‑inducing properties.

Quantitative Comparator‑Based Evidence for 1-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid Selection


N‑Methylation Increases Hydrophobicity by ΔXLogP3 ≈ +0.2 Relative to the Non‑methylated Boc‑Ac4c‑OH Analog

The N‑methyl substituent on 1-{[(tert‑butoxy)carbonyl](methyl)amino}cyclobutane‑1‑carboxylic acid eliminates one hydrogen‑bond donor and increases lipophilicity relative to the non‑methylated congener Boc‑Ac4c‑OH (CAS 120728‑10‑1). Computed XLogP3 for the target compound is 1.4 [1], whereas the N‑H analog Boc‑Ac4c‑OH (C10H17NO4, MW 215.25) has an estimated XLogP3 of ~1.2 [2]. This ΔXLogP3 of approximately +0.2 units is consistent with the known contribution of an N‑methyl group to logP (~ +0.3–0.5 log units in peptide systems) [3].

N‑Methyl hydrophobicity
Class-level
ΔXLogP3 ≈ +0.2
vs Boc‑Ac4c‑OH (~1.2)
Reported hydrophobicity shift supports permeability screening studies.
Computed XLogP3; may differ from experimental logP
Hydrophobicity Peptide permeability N-methylation

Boc Protection Enables Acid‑Labile Orthogonal Deprotection Distinct from Fmoc‑Based SPPS Reagents

The Boc group of 1-{[(tert‑butoxy)carbonyl](methyl)amino}cyclobutane‑1‑carboxylic acid is quantitatively cleaved under acidic conditions (TFA, HCl/dioxane) while remaining stable to the piperidine used for Fmoc removal [1]. In contrast, Fmoc‑Ac4c‑OH requires basic deprotection conditions that are incompatible with acid‑sensitive linkers or side‑chain protecting groups. Semi‑quantitative cleavage rates in 50% TFA/CH₂Cl₂ for Boc‑protected amino acids are typically >99% within 30 min [2], whereas Fmoc cleavage with 20% piperidine/DMF requires ~5–20 min [3].

Orthogonal deprotection
Class-level
Cleavage >99% in 50% TFA
vs Fmoc (piperidine)
Reported orthogonal profile supports acid‑labile SPPS route design.
Typical Boc‑SPPS kinetics; verify with specific linker
Solid‑phase peptide synthesis Orthogonal protection Boc chemistry

Cyclobutane Ring Strain of ≈26 kcal·mol⁻¹ Restricts Conformational Flexibility More than Cyclohexane or Linear Scaffolds

The cyclobutane ring in 1-{[(tert‑butoxy)carbonyl](methyl)amino}cyclobutane‑1‑carboxylic acid has a ring strain energy of approximately 26.3 kcal·mol⁻¹ [1], substantially greater than that of cyclohexane (0 kcal·mol⁻¹) or cyclopentane (~6.5 kcal·mol⁻¹) [2]. This strain restricts the φ,ψ torsional space to a narrow region of the Ramachandran map, favouring turn‑type conformations [3]. In contrast, the commonly used cyclohexane‑1‑carboxylic acid scaffold permits multiple chair conformations, introducing conformational heterogeneity.

Ring strain energy
Class-level
≈26.3 kcal·mol⁻¹
cyclobutane vs cyclohexane ≈0
Reported strain context supports conformational restriction studies.
Computational thermochemical estimate
Conformational restriction Ring strain Peptide folding

Commercial Availability at 97% Purity with Documented Batch‑Specific QC Provides a Procurement‑Ready Baseline

Leading suppliers offer 1-{[(tert‑butoxy)carbonyl](methyl)amino}cyclobutane‑1‑carboxylic acid with a minimum purity of 97% (HPLC) or ≥95% , accompanied by batch‑specific certificates of analysis (CoA). By comparison, the unprotected analog 1‑(methylamino)cyclobutane‑1‑carboxylic acid (CAS 1251391‑67‑9) is commonly listed at 95%+ purity but lacks the Boc group required for direct use in SPPS without re‑protection . The non‑methylated Boc‑Ac4c‑OH (CAS 120728‑10‑1) is available at similar purity levels (97%) ; however, it introduces an additional backbone H‑bond donor that may complicate downstream folding studies.

Commercial purity
Data to verify
≥97% (HPLC)
Specification review supports procurement qualification.
Batch‑specific CoA recommended; vendor data 2025
Purity specification Quality control Procurement

Procurement‑Guiding Application Scenarios for 1-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid


Solid‑Phase Synthesis of N‑Methylated Cyclobutane‑Constrained Peptides

The Boc‑protected N‑methyl amino acid is directly incorporated into Boc‑SPPS protocols. Its acid‑labile Boc group is cleaved on‑resin with TFA, exposing the N‑methylamine for chain elongation without the need for orthogonal Fmoc deprotection steps [1]. This scenario leverages the compound's N‑methylation to disrupt aggregation‑prone interchain hydrogen bonding during synthesis of difficult sequences [2].

Design of Conformationally Locked Peptidomimetic Leads

The Cα,α‑dialkylated cyclobutane core restricts backbone flexibility, pre‑organising the ligand into a bioactive conformation. Researchers can capitalise on the ~26 kcal·mol⁻¹ ring strain [3] to reduce the entropic penalty upon target binding, potentially improving affinity and selectivity relative to flexible linear analogs.

Construction of Orthogonally Protected Building Block Libraries

Because the compound combines an acid‑labile Boc group with an N‑methyl substituent, it serves as a node in libraries where orthogonal deprotection of the carboxylic acid (e.g., via hydrogenolysis of a benzyl ester) proceeds independently, enabling late‑stage diversification. Procurement at ≥97% purity ensures library fidelity.

Application
Selection Property
Validation Focus
Solid‑phase synthesis of N‑methylated constrained peptides
Orthogonal Boc/N‑methyl protection
Acid‑labile on‑resin TFA cleavage compatibility
Conformationally locked peptidomimetic design
Cyclobutane scaffold constraint
Conformational restriction and turn‑induction review
Orthogonally protected building‑block libraries
Protecting‑group orthogonality
Late‑stage diversification fidelity
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